molecular formula C18H19Cl3O B14695893 o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- CAS No. 23843-04-1

o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-

Cat. No.: B14695893
CAS No.: 23843-04-1
M. Wt: 357.7 g/mol
InChI Key: PGJILCKOZFAXJX-UHFFFAOYSA-N
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Description

o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)-: is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including a tert-butyl group, chloro substituents, and a dichlorophenyl moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process often starts with the alkylation of o-cresol to introduce the tert-butyl group. This is followed by chlorination reactions to add the chloro substituents at specific positions on the aromatic ring. The final step involves coupling with a dichlorophenyl group under controlled conditions to achieve the desired compound.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions: o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicine, the compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds for developing new drugs targeting specific diseases.

Industry: Industrially, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

    4,4’-Methylenebis(6-tert-butyl-o-cresol): This compound shares structural similarities but lacks the chloro and dichlorophenyl groups.

    2,4-Dimethyl-6-tert-butylphenol: Another related compound with a tert-butyl group but different substitution pattern on the aromatic ring.

    4,4’-Thiobis(6-tert-butyl-m-cresol): Contains a sulfur linkage between two cresol units, differing in its sulfur-containing structure.

Uniqueness: The uniqueness of o-Cresol, 4-tert-butyl-6-chloro-alpha-(3,4-dichlorophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

23843-04-1

Molecular Formula

C18H19Cl3O

Molecular Weight

357.7 g/mol

IUPAC Name

4-tert-butyl-2-(chloromethyl)-6-[(3,4-dichlorophenyl)methyl]phenol

InChI

InChI=1S/C18H19Cl3O/c1-18(2,3)14-8-12(17(22)13(9-14)10-19)6-11-4-5-15(20)16(21)7-11/h4-5,7-9,22H,6,10H2,1-3H3

InChI Key

PGJILCKOZFAXJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)CCl)O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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